molecular formula C14H10N2O3 B1530483 Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate CAS No. 1154060-49-7

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Cat. No. B1530483
CAS RN: 1154060-49-7
M. Wt: 254.24 g/mol
InChI Key: TXTLHTXOYPDPDL-UHFFFAOYSA-N
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Description

“Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate” is a chemical compound with the CAS Number: 1154060-49-7 . It has a molecular weight of 254.24 . The IUPAC name for this compound is methyl 4-(oxazolo[4,5-c]pyridin-2-yl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate” is 1S/C14H10N2O3/c1-18-14(17)10-4-2-9(3-5-10)13-16-11-8-15-7-6-12(11)19-13/h2-8H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Biological Activities of Oxazole Derivatives

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Synthesis of New Chemical Entities

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years .

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet Derived Growth Factor-β (PDGF-β) Inhibitor

Pyridine derivatives have been shown to inhibit VEGFR-2 and PDGF-β, reducing collagen deposition in a liver fibrosis model .

Inhibition of Collagen Synthesis

Pyridine derivatives can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

Inhibition of Collagen Prolyl-4-Hydroxylase (CP4H)

Pyridine derivatives have been effective in inhibiting collagen synthesis in keloid fibroblasts or the CCl4 model of chronic hepatic injury, by inhibition of CP4H .

Blocking the mRNA Expression of Transforming Growth Factor-β1 (TGF-β1)

Pyridine derivatives display anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis by blocking the mRNA expression of TGF-β1 in hepatic stellate cells .

Antioxidant Properties

Pyridine derivatives prevented fibrosis by their antioxidant properties and reducing the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .

Synthesis of Oxazolo[5,4-d]pyrimidines

The synthesis of oxazolo[5,4-d]pyrimidines, which are structurally similar to “Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate”, is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides .

Safety and Hazards

“Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate” is associated with several hazard statements including H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 4-([1,3]oxazolo[4,5-c]pyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)10-4-2-9(3-5-10)13-16-11-8-15-7-6-12(11)19-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTLHTXOYPDPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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